1-(ETHYLSULFONYL)-N-(3-PIPERIDINOPROPYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
1-(ETHYLSULFONYL)-N-(3-PIPERIDINOPROPYL)-4-PIPERIDINECARBOXAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of an ethylsulfonyl group attached to a piperidine ring, which is further connected to a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ETHYLSULFONYL)-N-(3-PIPERIDINOPROPYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonation reaction using ethylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Piperidinecarboxamide Moiety: The final step involves the coupling of the piperidine ring with a carboxamide derivative, which can be achieved through an amide bond formation reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(ETHYLSULFONYL)-N-(3-PIPERIDINOPROPYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(ETHYLSULFONYL)-N-(3-PIPERIDINOPROPYL)-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(ETHYLSULFONYL)-N-(3-PIPERIDINOPROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets within cells. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid 3-piperidino-1,1-diphenylpropyl ester
- N1-(3-piperidinopropyl)-2-[(4-nitrobenzoyl)amino]benzamide
Uniqueness
1-(ETHYLSULFONYL)-N-(3-PIPERIDINOPROPYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific structural features, such as the presence of both ethylsulfonyl and piperidinecarboxamide groups. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-ethylsulfonyl-N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3S/c1-2-23(21,22)19-13-7-15(8-14-19)16(20)17-9-6-12-18-10-4-3-5-11-18/h15H,2-14H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZMCKVWXSATEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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